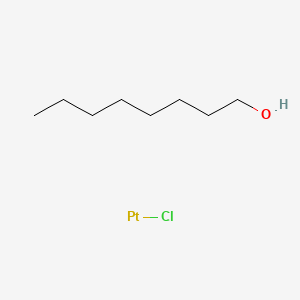
chloroplatinum;octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
chloroplatinum;octan-1-ol are a class of organometallic compounds that feature platinum as the central metal atom coordinated with chloro and octanol ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of platinum, chloro octanol complexes typically involves the reaction of platinum precursors, such as hexachloroplatinic acid, with octanol under controlled conditions. One common method involves the use of acetonitrile as a solvent, where hexachloroplatinic acid reacts with octanol in the presence of a base to form the desired complex . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of these complexes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity complexes suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: chloroplatinum;octan-1-ol undergo various chemical reactions, including:
Oxidation: These complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where chloro or octanol ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines, amines, or other alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) species .
Applications De Recherche Scientifique
chloroplatinum;octan-1-ol have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of platinum, chloro octanol complexes involves their interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, but the presence of octanol ligands may influence the compound’s solubility and cellular uptake .
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a more stable structure and reduced side effects compared to cisplatin.
Oxaliplatin: A platinum complex with a unique ligand structure that provides different pharmacokinetic properties.
Uniqueness: chloroplatinum;octan-1-ol are unique due to the presence of octanol ligands, which can enhance their solubility and potentially reduce toxicity. This makes them promising candidates for further development as therapeutic agents and catalysts .
Propriétés
Numéro CAS |
68412-56-6 |
|---|---|
Formule moléculaire |
C8H18ClOPt |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
chloroplatinum;octan-1-ol |
InChI |
InChI=1S/C8H18O.ClH.Pt/c1-2-3-4-5-6-7-8-9;;/h9H,2-8H2,1H3;1H;/q;;+1/p-1 |
Clé InChI |
FNRCGCLCQWRUOQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCO.Cl[Pt] |
SMILES canonique |
CCCCCCCCO.Cl[Pt] |
Key on ui other cas no. |
68412-56-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















